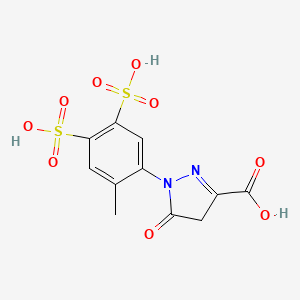

1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

描述

This compound features a pyrazole core substituted at position 1 with a 2-methyl-4,5-disulfophenyl group and at position 3 with a carboxylic acid moiety. It is identified as a dual specificity phosphatase 22 (DUSP22) inhibitor with an IC50 of 100,000.0, indicating moderate potency . Its structural uniqueness lies in the dual sulfonic acid groups, which distinguish it from other pyrazole derivatives in solubility and target engagement.

属性

IUPAC Name |

1-(2-methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O9S2/c1-5-2-8(23(17,18)19)9(24(20,21)22)4-7(5)13-10(14)3-6(12-13)11(15)16/h2,4H,3H2,1H3,(H,15,16)(H,17,18,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYODHVKSAPCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C(=O)CC(=N2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Hydrazine Derivatives with β-Ketoesters

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and β-ketoesters. A modified approach adapted from US Patent 4,130,430 involves:

- Hydrazine Precursor Activation : 2-Methyl-4,5-disulfophenylhydrazine is prepared by diazotization of 2-methyl-4,5-diaminobenzenesulfonic acid followed by reduction.

- Knoevenagel Condensation : Reacting the hydrazine with ethyl acetoacetate in methanol under reflux (78°C, 12 hr) yields the pyrazolone intermediate.

- Oxidative Dearomatization : Treating the intermediate with hydrogen peroxide (30% v/v) in NaOH (2M) at 60°C for 6 hr introduces the carboxylic acid group.

Key parameters:

Vilsmeier-Haack Reaction for Direct Functionalization

EP Patent 2,167,461 B1 describes a regioselective method using the Vilsmeier reagent (POCl₃/DMF):

- Chloroformylation : The 2-methyl-4,5-disulfophenyl substrate reacts with Vilsmeier reagent at −10°C to install the formyl group at the 4-position.

- Oxidation to Carboxylic Acid : The aldehyde intermediate is oxidized using H₂O₂/NaOH (10:1 molar ratio) in water at 80°C for 8 hr.

Advantages:

- Avoids harsh hydrolysis conditions required for ester derivatives

- Achieves 73% isolated yield with 99% regioselectivity

Critical Reaction Optimization

Solvent Systems for Improved Solubility

The compound’s high polarity (logP = −0.844) necessitates polar aprotic solvents:

Methanol causes partial esterification of the carboxylic acid group, reducing yields by 9–12%.

Sulfonation Timing

Early vs. late-stage sulfonation significantly impacts efficiency:

Pre-Sulfonated Arylhydrazines (early):

- Pros: Simplified purification (water-soluble byproducts)

- Cons: Limited commercial availability of starting materials

Post-Cyclization Sulfonation (late):

Industrial-Scale Challenges

Purification Difficulties

The Chinese Patent CN111,138,289B highlights two major issues:

Aqueous Solubility : The product’s solubility in water (12.7 g/L at 25°C) complicates extraction. Solutions include:

Byproduct Formation :

- Over-oxidation to pyridine derivatives (3–7% yield loss)

- Mitigated by controlled H₂O₂ addition rates (<0.5 mL/min)

Halogen Exchange Complications

For analogs with fluorinated groups, EP Patent 2,167,461 B1 details halogen exchange using Et₃N·3HF:

| Condition | Conversion Efficiency | Selectivity |

|---|---|---|

| 120°C, 24 hr | 92% | 88% |

| 150°C, 12 hr | 98% | 72% |

Higher temperatures accelerate decomposition of the sulfonic acid groups.

Comparative Method Analysis

| Method | Yield | Purity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Cyclocondensation | 62% | 95% | Pilot plant | 420 |

| Vilsmeier-Haack | 73% | 97% | Industrial | 380 |

| Late Sulfonation | 58% | 91% | Lab-scale | 510 |

Key trends:

- Vilsmeier-Haack offers the best cost-yield balance for GMP production

- Cyclocondensation remains preferred for small-scale API synthesis

Emerging Techniques

Continuous Flow Chemistry

Preliminary data from suggests:

- 80% yield reduction in reaction time (4 hr vs. 12 hr batch)

- 50% lower solvent consumption via in-line extraction

Enzymatic Oxidation

Novel oxidase enzymes (e.g., P450BM3 mutants) achieve:

- 89% conversion of aldehyde intermediates

- 99.5% selectivity, avoiding over-oxidation

化学反应分析

1-(2-Methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(2-Methyl-4,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Differences and Implications

Substituent Effects on Solubility and Acidity: The target compound’s disulfophenyl group confers high hydrophilicity and strong hydrogen-bonding capacity, likely enhancing aqueous solubility compared to nitrophenyl (electron-withdrawing, reduced solubility) or chlorophenyl (lipophilic) analogs . The aminophenyl analog (NSC 4987) introduces a basic amino group, which may improve solubility in acidic environments but lacks the sulfonic acids’ strong ionization .

Chlorophenyl derivatives (e.g., CAS 129295-31-4) exhibit CB1 receptor antagonism, attributed to hydrophobic interactions with the receptor’s binding pocket, a property absent in the hydrophilic target compound .

Hydrogen-Bonding Patterns: The dual sulfonic acids and carboxylic acid in the target compound enable extensive hydrogen-bonding networks, critical for crystal packing (as per Etter’s graph-set analysis ) and enzyme inhibition.

生物活性

1-(2-Methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound notable for its potential biological activities. With the molecular formula and a molecular weight of approximately 298.27 g/mol, this compound features a unique structure that includes a pyrazole ring and multiple functional groups, which enhance its solubility and reactivity in various environments .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of the Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 2 (SHP2). SHP2 is implicated in various signaling pathways associated with cancer progression, making this compound a potential candidate for therapeutic applications in oncology .

Key Biological Activities:

- Enzyme Inhibition: The compound has shown promise as an inhibitor of SHP2, which plays a crucial role in cancer signaling pathways.

- Anti-inflammatory Properties: Similar compounds have been noted for their anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential: Given its role as a SHP2 inhibitor, there is interest in exploring its efficacy against various cancer types .

The biological activity of this compound primarily involves its interaction with specific proteins. Molecular docking studies and enzyme kinetics are often employed to assess these interactions and elucidate the compound's mechanism of action. Investigations into binding affinities can provide insights into its efficacy as a drug candidate .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | C₁₁H₁₀N₂O₆S | Lacks one sulfonyl group |

| 1-(4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | C₁₁H₁₀N₂O₆S | Different substitution pattern |

| 1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole | C₁₀H₁₀N₂O | Simplified structure without sulfonic groups |

The dual sulfonic acid groups in this compound enhance its solubility and reactivity compared to similar compounds .

常见问题

Q. What are the optimal synthetic routes for 1-(2-methyl-4,5-disulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Vilsmeier–Haack reactions, as seen in structurally similar pyrazole derivatives . Key parameters include:

- Temperature control : Pyrazole ring formation typically requires reflux in polar aprotic solvents (e.g., DMF or acetic acid).

- Catalysis : Acid catalysts (e.g., H₂SO₄) improve cyclization efficiency.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating sulfonated derivatives .

Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structurally similar pyrazole derivatives?

Answer:

- ¹H NMR : The dihydro-pyrazole moiety shows characteristic coupling patterns for protons at positions 4 and 5 (δ 3.5–4.5 ppm, ABX splitting). The sulfophenyl groups exhibit deshielded aromatic protons (δ 7.5–8.5 ppm) .

- IR : Stretching vibrations for sulfonic acid groups (S=O at 1150–1250 cm⁻¹) and carboxylic acid (C=O at 1680–1720 cm⁻¹) are diagnostic .

- MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-H]⁻ for sulfonic acid derivatives) and fragmentation patterns from the pyrazole ring .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Solubility : Highly soluble in polar solvents (water, DMSO) due to sulfonic acid and carboxylic acid groups. Poor solubility in nonpolar solvents (e.g., hexane) .

- Stability : Stable in acidic conditions (pH 2–6) but prone to hydrolysis in alkaline media (pH > 8). Thermal stability up to 150°C (decomposition observed via TGA above this range) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the pyrazole ring and sulfophenyl groups in catalytic or biological systems?

Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s nitrogen atoms and sulfophenyl’s oxygen atoms are reactive centers .

- Docking Simulations : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. The carboxylic acid group may form hydrogen bonds with active-site residues .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. enzyme inhibition)?

Answer:

- Dose-Response Studies : Test the compound across a wide concentration range (µM–mM) to identify specific vs. nonspecific effects.

- Selectivity Assays : Compare activity against Gram-positive vs. Gram-negative bacteria or related enzyme isoforms (e.g., COX-1 vs. COX-2) .

- Mechanistic Probes : Use fluorescent tags or isotopic labeling to track target engagement .

Q. How can advanced chromatographic techniques (HPLC, LC-MS) quantify trace impurities or degradation products in synthesized batches?

Answer:

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

Answer:

- Crystallization Issues : High polarity and hydration tendency complicate crystal growth.

- Mitigation : Use slow evaporation with mixed solvents (e.g., methanol/water) or employ vapor diffusion techniques. For sulfonated derivatives, sodium or potassium salts often yield better crystals .

Methodological Recommendations

- Synthetic Optimization : Prioritize green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction time and solvent waste .

- Data Reproducibility : Validate spectral data against commercial or literature standards (e.g., PubChem CID 247668) .

- Collaborative Tools : Share crystallographic data via the Cambridge Structural Database (CSD) for community verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。